1-[2-(2-Iodophenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid
Overview
Description
1-[2-(2-Iodophenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid is a complex organic compound with the molecular formula C15H22INO. This compound is notable for its unique structure, which includes an iodophenoxy group and a dimethylpiperidine moiety. It is often used in various scientific research applications due to its distinctive chemical properties.
Scientific Research Applications
1-[2-(2-Iodophenoxy)ethyl]-3,5-dimethylpiperidine is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Iodophenoxy)ethyl]-3,5-dimethylpiperidine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-iodophenol with 2-chloroethylamine to form 2-(2-iodophenoxy)ethylamine. This intermediate is then reacted with 3,5-dimethylpiperidine under controlled conditions to yield the desired compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of 1-[2-(2-Iodophenoxy)ethyl]-3,5-dimethylpiperidine may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Iodophenoxy)ethyl]-3,5-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon as a catalyst.
Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of phenolic oxides.
Reduction: Formation of deiodinated products.
Substitution: Formation of methoxy or cyano derivatives.
Mechanism of Action
The mechanism of action of 1-[2-(2-Iodophenoxy)ethyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenoxy group is believed to play a crucial role in binding to these targets, thereby modulating their activity. The dimethylpiperidine moiety may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Iodophenoxy)ethylamine
- 3,5-Dimethylpiperidine
- 2-Iodophenol
Uniqueness
1-[2-(2-Iodophenoxy)ethyl]-3,5-dimethylpiperidine stands out due to its combined structural features, which confer unique chemical and biological properties
Properties
IUPAC Name |
1-[2-(2-iodophenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22INO.C2H2O4/c1-12-9-13(2)11-17(10-12)7-8-18-15-6-4-3-5-14(15)16;3-1(4)2(5)6/h3-6,12-13H,7-11H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNXNDDMNVGOGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCOC2=CC=CC=C2I)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24INO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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